molecular formula C15H22N2O4 B15058258 Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate

Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate

Cat. No.: B15058258
M. Wt: 294.35 g/mol
InChI Key: RURACIYNDRIVER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate typically involves the reaction of 3-amino-4-methylbenzoic acid with 2-(morpholino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Methyl 3-amino-4-methyl-5-(2-morpholinoethoxy)benzoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its morpholinoethoxy moiety provides additional versatility in chemical synthesis and potential biological interactions .

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

methyl 3-amino-4-methyl-5-(2-morpholin-4-ylethoxy)benzoate

InChI

InChI=1S/C15H22N2O4/c1-11-13(16)9-12(15(18)19-2)10-14(11)21-8-5-17-3-6-20-7-4-17/h9-10H,3-8,16H2,1-2H3

InChI Key

RURACIYNDRIVER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OCCN2CCOCC2)C(=O)OC)N

Origin of Product

United States

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